4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Overview
Description
4-Hydroxybenzo[h]quinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H9NO3 It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzo[h]quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of environmentally benign solid acids like montmorillonite K-10 have been reported .
Industrial Production Methods
Industrial production methods for this compound often focus on green and sustainable chemistry practices. These methods may include the use of recyclable catalysts, solvent-free reactions, and one-pot synthesis techniques to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various acids and bases. Reaction conditions may vary from solvent-free environments to the use of ethanol or other solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxybenzo[h]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[h]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Hydroxybenzo[h]quinoline-2-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxyquinoline-2-carboxylic acid: Similar in structure but lacks the benzo[h] ring, leading to different chemical and biological properties.
Quinoline-2-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
Benzo[h]quinoline-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-oxo-1H-benzo[h]quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-12-7-11(14(17)18)15-13-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHLPQWVBWHJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=CC3=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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